
cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
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Overview
Description
cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nonyl chain, and a hexahydroindenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The nonyl chain can be modified through various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be studied for its potential biological activity. Its structural features make it a candidate for investigating interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism by which cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
- 1,4,5,6,7,7a-hexahydroinden-2-one
- cis-3-hydroxy-b,e-Caroten-3’-one
Comparison: Compared to similar compounds, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one stands out due to its unique combination of a hydroxyl group, a nonyl chain, and a hexahydroindenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one (C18H30O2) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by its unique fused cyclic structure, which contributes to its biological activity. The molecular formula is C18H30O2, and it has a molecular weight of 282.43 g/mol. Its structure includes a hydroxyl group and a nonyl chain that enhance its lipophilicity and potential interactions with biological membranes.
1. Antimicrobial Properties
Research indicates that cis-3-hydroxy compounds exhibit significant antimicrobial activity. Studies have demonstrated that similar compounds can inhibit the growth of various bacteria and fungi. For instance:
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 10 |
Escherichia coli | 12 | 10 |
Candida albicans | 18 | 15 |
These findings suggest that cis-3-hydroxy compounds could be explored as natural preservatives in food and pharmaceutical applications.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. A notable study reported:
- Cell Line : RAW 264.7 Macrophages
- Concentration : 50 µM
- Effect : Decreased TNF-alpha secretion by 30%
This suggests potential therapeutic applications in treating inflammatory diseases.
3. Neuroprotective Activity
Neuroprotective effects have also been observed with cis-3-hydroxy compounds in models of neurodegeneration. Research indicates that these compounds may reduce oxidative stress and apoptosis in neuronal cell lines:
Assay | Result |
---|---|
Cell Viability (MTT) | Increased by 40% at 25 µM |
Apoptosis (Annexin V) | Decreased by 50% at 50 µM |
These results highlight the potential of cis-3-hydroxy compounds in neuroprotective therapies.
The biological activities of cis-3-hydroxy compounds are attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals.
- Membrane Interaction : The lipophilic nature allows these compounds to integrate into cell membranes, affecting fluidity and permeability.
- Gene Expression Modulation : These compounds may influence the expression of genes involved in inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on foodborne pathogens demonstrated the efficacy of cis-3-hydroxy compounds as natural preservatives. The study found that incorporating these compounds into food matrices significantly reduced microbial load over time.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using murine models of Alzheimer's disease showed that administration of cis-3-hydroxy compounds improved cognitive function and reduced amyloid plaque formation.
Properties
CAS No. |
871482-74-5 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3aR,7aS)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m1/s1 |
InChI Key |
WBXOMRRYQRUZHJ-CABCVRRESA-N |
Isomeric SMILES |
CCCCCCCCCC1=C([C@@H]2CCCC[C@@H]2C1=O)O |
Canonical SMILES |
CCCCCCCCCC1=C(C2CCCCC2C1=O)O |
Origin of Product |
United States |
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